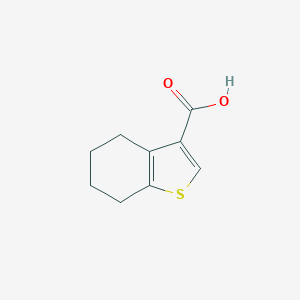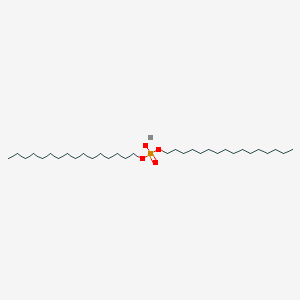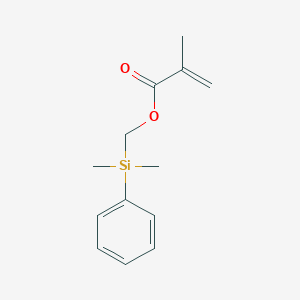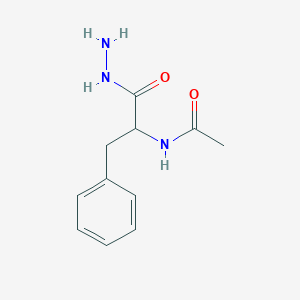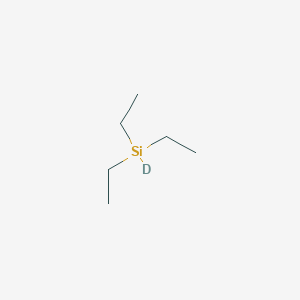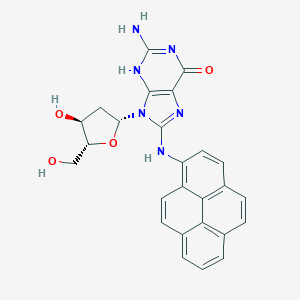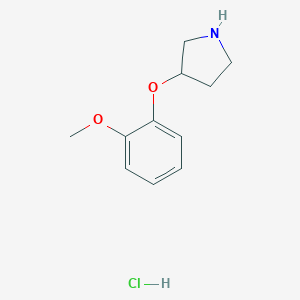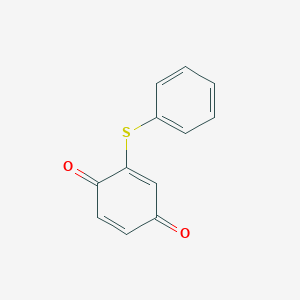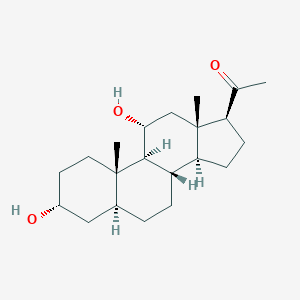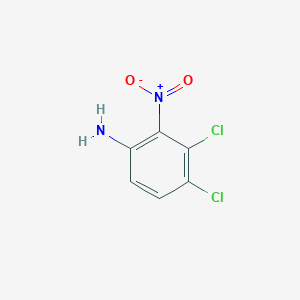
2-Nitroselenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitroselenophene is a heterocyclic organic compound that contains a selenium atom and a nitroso group. It is a member of the selenophene family, which is a class of compounds that are known for their potential biological activities. 2-Nitroselenophene has been the subject of several scientific studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Nitroselenophene is not fully understood. However, it has been reported to exhibit antioxidant properties, which may be attributed to the presence of the nitroso group. It has also been reported to exhibit cytotoxic properties, which may be attributed to the presence of the selenium atom.
Efectos Bioquímicos Y Fisiológicos
Several studies have reported the biochemical and physiological effects of 2-Nitroselenophene. It has been reported to exhibit anticancer properties, making it a potential candidate for use in cancer therapy. It has also been reported to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Nitroselenophene in lab experiments is its high purity and yield. This makes it a reliable compound for use in various experiments. However, one of the limitations of using 2-Nitroselenophene is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the study of 2-Nitroselenophene. One of the most promising directions is in the field of organic electronics. Further studies are needed to fully understand the charge transport properties of 2-Nitroselenophene and its potential applications in electronic devices. Another future direction is in the field of cancer therapy. Further studies are needed to fully understand the anticancer properties of 2-Nitroselenophene and its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of 2-Nitroselenophene can be achieved through several methods. One of the most common methods involves the reaction of 2-bromo-5-nitrothiophene with sodium selenide in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of 2-Nitroselenophene.
Aplicaciones Científicas De Investigación
2-Nitroselenophene has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of 2-Nitroselenophene is in the field of organic electronics. It has been reported to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.
Propiedades
Número CAS |
15429-04-6 |
|---|---|
Nombre del producto |
2-Nitroselenophene |
Fórmula molecular |
C4H3NO2Se |
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
2-nitroselenophene |
InChI |
InChI=1S/C4H3NO2Se/c6-5(7)4-2-1-3-8-4/h1-3H |
Clave InChI |
NTGDQUUAYXNMDR-UHFFFAOYSA-N |
SMILES |
C1=C[Se]C(=C1)[N+](=O)[O-] |
SMILES canónico |
C1=C[Se]C(=C1)[N+](=O)[O-] |
Otros números CAS |
15429-04-6 |
Sinónimos |
2-nitroselenophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




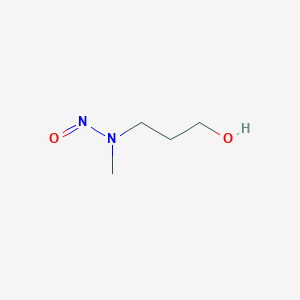
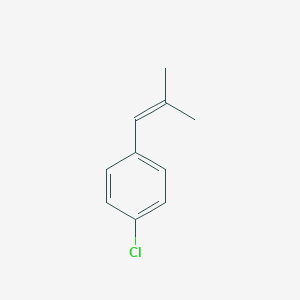
![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)
